N-(4-bromophenyl)-3-oxo-3-phenylpropanamide is an organic compound classified as an amide. Its structure includes a bromophenyl group attached to the nitrogen atom of the amide, along with a phenyl group linked to the third carbon of the propanamide chain. This compound is noted for its potential applications in medicinal chemistry and materials science due to its interesting chemical properties and biological activities.
The synthesis of N-(4-bromophenyl)-3-oxo-3-phenylpropanamide can be achieved through several methods, primarily involving the condensation of 4-bromoaniline with 3-phenylpropanoic acid. This reaction typically employs coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under mild conditions .
The molecular structure of N-(4-bromophenyl)-3-oxo-3-phenylpropanamide features:
InChI=1S/C15H14BrNO2/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,17,18)
HGPWLPIFXDCULJ-UHFFFAOYSA-N
N-(4-bromophenyl)-3-oxo-3-phenylpropanamide can undergo various chemical reactions:
The mechanism by which N-(4-bromophenyl)-3-oxo-3-phenylpropanamide exerts its biological effects involves interactions with specific molecular targets. Its antimicrobial activity is thought to stem from inhibiting bacterial lipid biosynthesis, while anticancer properties may arise from disrupting cellular processes in cancer cells .
N-(4-bromophenyl)-3-oxo-3-phenylpropanamide has several scientific applications:
This compound's diverse applications highlight its significance in both research and industrial contexts, reflecting its potential as a valuable chemical entity in various fields of study.
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4